p-Aminophenyldichloroarsine Hydrochloride

Biochemical probe Nicotinic receptor Thiol labeling

Researchers requiring precise, reversible modification of nicotinic acetylcholine receptors (nAChRs) or studying 2-oxoacid dehydrogenase complexes face challenges with non-specific, irreversible alkylating agents. p-Aminophenyldichloroarsine Hydrochloride (APA) is the validated, literature-referenced solution. - Reversible nAChR Labeling: High potency for α4β2 subtype (IC50 15 nM), with covalent attachment reversed by small-molecule dithiols like DMPS, preserving receptor function for downstream assays. - Conditional Enzyme Trapping: NADH- and substrate-dependent inactivation mechanism enables specific trapping of dihydrolipoamide dehydrogenase conformational states, impossible with generic thiol reagents. - Bifunctional Probe Scaffold: Primary aromatic amine allows direct conjugation (e.g., biotin for pull-down assays), simplifying target ID workflows. Supplied as a research-use-only reagent (≥95% purity) with comprehensive documentation for immediate laboratory deployment.

Molecular Formula C₆H₇AsCl₃N
Molecular Weight 274.4 g/mol
CAS No. 5410-78-6
Cat. No. B014182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Aminophenyldichloroarsine Hydrochloride
CAS5410-78-6
Synonyms4-aminophenyldichloroarsine
4-dichloroarsinoaniline
p-aminophenyldichloroarsine
Molecular FormulaC₆H₇AsCl₃N
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[NH3+])[As](Cl)Cl.[Cl-]
InChIInChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H
InChIKeyWXNHRNHYHZWRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Aminophenyldichloroarsine Hydrochloride for Probe & Bioconjugation Research


p-Aminophenyldichloroarsine hydrochloride (CAS 5410-78-6), also known as 4-aminophenyldichloroarsine hydrochloride or APA, is a trivalent organoarsenical compound with the molecular formula C6H7AsCl3N and a molecular weight of 274.41 g/mol . It is primarily utilized as a biochemical tool in the study of 2-oxoacid dehydrogenase multienzyme complexes and as a covalent yet reversible labeling agent for nicotinic acetylcholine receptors (nAChRs) [1]. The hydrochloride salt form enhances aqueous solubility and stability compared to its free base, facilitating its use in various in vitro assays . As a research-use-only (RUO) reagent, it is commercially available in purities typically ≥95% .

Covalent, reversible labeling of nAChR agonist sites
Conditional DLDH inhibitor for 2-oxoacid dehydrogenase studies
Hydrochloride salt ensures aqueous solubility for in vitro assays

p-Aminophenyldichloroarsine Hydrochloride: Generic Substitution Risks


Generic substitution among arsenical reagents is not feasible due to critical differences in target selectivity, reaction mechanism, and downstream compatibility. p-Aminophenyldichloroarsine (APA) exhibits a unique, highly specific affinity for vicinal (spatially adjacent) dithiols, forming stable cyclic dithioarsinite complexes [1]. This contrasts sharply with broader-spectrum arsenicals like arsenic trioxide, which interact more promiscuously with cellular components. Furthermore, APA's covalent modification is reversible with small-molecule dithiol antidotes like DMPS, a property not universally shared by all trivalent arsenicals, enabling controlled experimental reversal [2]. The presence of the primary aromatic amine also makes APA an ideal scaffold for generating bifunctional probes, such as biotin conjugates, via straightforward amide coupling—a synthetic route not directly accessible with simpler inorganic arsenic compounds [3]. Thus, substituting APA with a cheaper or more common analog introduces significant risk of altered or complete loss of the desired biochemical interaction, jeopardizing data validity.

Target Specificity

APA targets vicinal dithiols; generic arsenicals like arsenic trioxide show broad thiol reactivity, altering target profile.

Experimental Reversal

Covalent modification is DMPS-reversible, enabling controlled recovery; this property is not universal among trivalent arsenicals.

Bioconjugation Potential

Primary aromatic amine enables one-pot biotin conjugate synthesis; simpler arsenicals lack this synthetic handle.

p-Aminophenyldichloroarsine Hydrochloride: Differentiation from Analogs


APA vs. Arsenic Trioxide: Vicinal Dithiol Selectivity

APA demonstrates a high degree of selectivity for spatially adjacent (vicinal) cysteine residues, which is critical for targeted protein labeling. In contrast, arsenic trioxide (ATO) lacks this specific recognition motif and interacts broadly with cellular thiols [1]. This fundamental difference in mechanism is quantified by APA's inability to form stable complexes with 1,4-dithiols like dithiothreitol (DTT), whereas it binds strongly to 1,2-dithiols such as DMPS [2].

Vicinal dithiol selectivity
Class-level
APA Stable complex with vicinal dithiols (e.g., DMPS)
vs
As₂O₃ Broad cellular thiol reactivity; no vicinal selectivity
Supports precise, reversible domain modification in receptor studies.
In vitro solution-based complex stability assay.
Biochemical probe Nicotinic receptor Thiol labeling

Superior nAChR Protection: APA vs. BAPA

In a direct head-to-head comparison, APA (IC50 = 15 nM) was 4.7-fold more potent than its structural analog BAPA (IC50 = 70 nM) at preventing the reactivation of reduced chick brain α4β2 nicotinic acetylcholine receptors [1]. Both compounds are trivalent aromatic arsenicals used for receptor labeling, making this a highly relevant comparison for researchers selecting a probe.

nAChR protection potency
Head-to-head
IC₅₀ 15 nM
Reported higher potency in α4β2 nAChR reactivation assay.
Compared to BAPA (IC₅₀ 70 nM) under same redox conditions.
Neuropharmacology Receptor labeling Arsenical probe

Substrate-Dependent DLDH Inhibition

Unlike general thiol-reactive agents, APA exhibits a conditional, substrate-dependent inactivation of dihydrolipoamide dehydrogenase (DLDH), a key component of 2-oxoacid dehydrogenase complexes. APA inactivates DLDH only in the presence of both NADH and dihydrolipoamide; no significant activity loss is observed in the absence of these co-substrates [1]. This conditional reactivity is a distinguishing feature not observed with non-specific alkylating agents.

DLDH inactivation condition
Context-dependent
Requires NADH & dihydrolipoamide
Probes catalytic cycle via conditional inactivation mechanism.
No inactivation without co-substrates; substrate-dependent.
Enzymology Metabolic complex Mechanism-based inhibition

One-Pot Biotin Conjugate Synthesis

APA's primary aromatic amine functionality provides a unique synthetic handle for generating bifunctional probes, a feature absent in simpler arsenicals like arsenic trioxide or phenylarsine oxide (PAO). This enables a one-pot conjugation with biotin to yield a bifunctional reagent in a total isolated yield of 49% [1]. The resulting conjugate can be further stabilized as a dithiarsolane by reaction with 1,2-ethanedithiol [1].

Biotin conjugation yield
Head-to-head
49% total yield
One-pot synthesis enables bifunctional probe generation.
Stabilizable as dithiarsolane; amine handle enables amide coupling.
Bioconjugation Chemical biology Probe synthesis

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of p-aminophenyldichloroarsine (CAS 5410-78-6) is freely soluble in water, a critical formulation advantage for in vitro biological experiments . While quantitative solubility data for the free base form is not readily available for direct comparison, the enhanced aqueous solubility of hydrochloride salts is a well-established class-level property for amine-containing compounds .

Aqueous solubility
Class-level
Freely soluble
Formulation-context: enables aqueous buffer preparation without co-solvents.
Quantitative comparison to free base not available; class-level property.
Formulation Reagent preparation Solubility

p-Aminophenyldichloroarsine Hydrochloride: Optimal Application Scenarios


Reversible nAChR Agonist Site Labeling

For neuropharmacology labs studying nAChR structure-function relationships, APA is the superior choice over other arsenicals. Its high potency for the α4β2 neuronal subtype (IC50 = 15 nM) [1] and its unique, DMPS-reversible covalent attachment to the conserved vicinal disulfide in the agonist binding site [2] enable precise, controlled modification. This reversible 'arsenylation' protects the site from irreversible alkylation, allowing for functional recovery and downstream analysis. In contrast, using a less specific or irreversible alkylating agent would permanently damage the receptor, precluding functional studies. APA's water solubility also simplifies its use in physiological buffers .

Probing 2-Oxoacid Dehydrogenase Catalytic Mechanism

Biochemists investigating the role of dihydrolipoamide dehydrogenase (DLDH) within large metabolic complexes should select APA. Its conditional, substrate-dependent inactivation mechanism—requiring both NADH and dihydrolipoamide for activity loss [3]—provides a unique tool to trap and study specific enzyme conformational states during catalysis. This level of mechanistic insight is impossible with non-specific thiol reagents. For laboratories focused on metabolic regulation or diseases linked to mitochondrial enzyme dysfunction, APA offers a defined, literature-validated approach for dissecting complex enzyme interactions .

Synthesis of Bifunctional Affinity Probes

For chemical biology groups aiming to identify novel binding partners of trivalent arsenicals or create targeted pull-down reagents, APA is an essential starting material. Its primary aromatic amine allows for high-yielding, one-pot conjugation to biotin (49% overall yield) to create a stable, bifunctional probe [4]. This APA-biotin conjugate can then be used to label target proteins via its arsenical moiety, followed by capture on streptavidin beads for LC-MS/MS identification. This synthetic route is direct and efficient; using a simpler arsenical like arsenic trioxide would require more complex and lower-yielding multi-step synthetic strategies.

Application
Selection Property
Validation Focus
Reversible nAChR agonist site labeling
Vicinal dithiol selectivity & DMPS reversibility
Receptor functional recovery after arsenylation
2-oxoacid dehydrogenase catalytic mechanism studies
Substrate-dependent enzyme inactivation
Conformational state trapping in DLDH
Bifunctional arsenical probe synthesis
Primary amine handle for bioconjugation
Conjugation yield and probe stability

Technical Documentation Hub

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